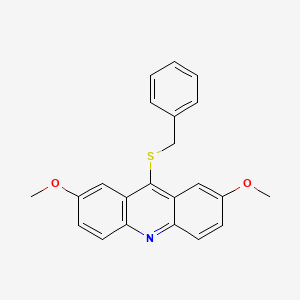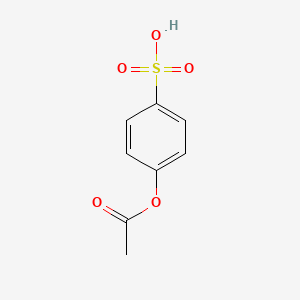
5-tert-Butyl-2'-deoxyuridine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the dihydropyrimidinone moiety. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Synthesis of the Dihydropyrimidinone Moiety: This involves the condensation of urea with β-keto esters in the presence of catalysts such as Lewis acids.
Coupling of the Two Moieties: The tetrahydrofuran ring and the dihydropyrimidinone moiety are coupled using reagents like phosphoryl chloride to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dihydropyrimidinone moiety can be reduced to a tetrahydropyrimidine using reducing agents such as lithium aluminum hydride.
Substitution: The phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,5R)-5-(5-(tert-Butyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: shares similarities with other nucleoside analogs and phosphate-containing compounds.
Uniqueness
- The unique combination of a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group sets this compound apart from others. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
64374-85-2 |
|---|---|
Formule moléculaire |
C13H21N2O8P |
Poids moléculaire |
364.29 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-tert-butyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H21N2O8P/c1-13(2,3)7-5-15(12(18)14-11(7)17)10-4-8(16)9(23-10)6-22-24(19,20)21/h5,8-10,16H,4,6H2,1-3H3,(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 |
Clé InChI |
GYPVHXLSHFYJSR-IVZWLZJFSA-N |
SMILES isomérique |
CC(C)(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
SMILES canonique |
CC(C)(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


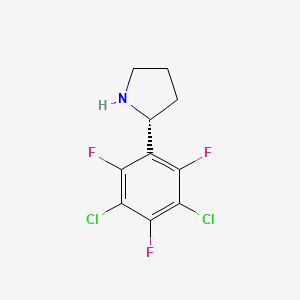
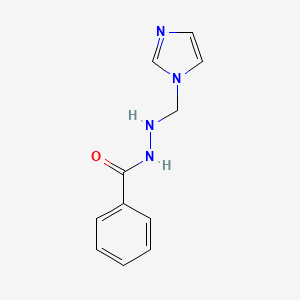
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

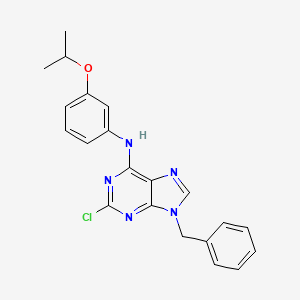
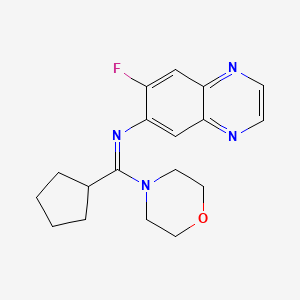
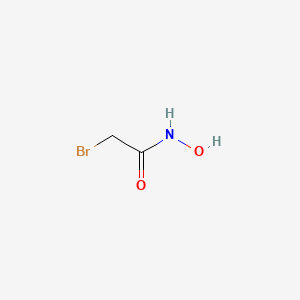
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12929757.png)

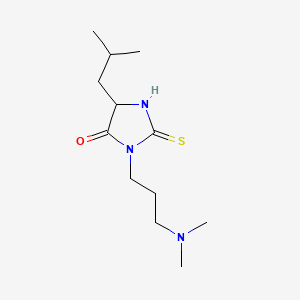

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
